1-(5-Bromopentyl)-1h-indole
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Overview
Description
1-(5-Bromopentyl)-1h-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to the fifth carbon of a pentyl chain, which is in turn attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopentyl)-1h-indole typically involves the alkylation of indole with 1,5-dibromopentane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the indole, making it more nucleophilic. The reaction is conducted in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopentyl)-1h-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to form 1-(5-pentyl)-1h-indole by removing the bromine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 1-(5-azidopentyl)-1h-indole or 1-(5-thiopentyl)-1h-indole.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1-(5-pentyl)-1h-indole.
Scientific Research Applications
1-(5-Bromopentyl)-1h-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentyl)-1h-indole is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, leading to modulation of their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Chloropentyl)-1h-indole: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropentyl)-1h-indole: Contains a fluorine atom instead of bromine.
1-(5-Iodopentyl)-1h-indole: Contains an iodine atom instead of bromine.
Uniqueness: 1-(5-Bromopentyl)-1h-indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets. Additionally, the bromine atom can participate in specific halogen bonding interactions that are not possible with other halogens .
Properties
Molecular Formula |
C13H16BrN |
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Molecular Weight |
266.18 g/mol |
IUPAC Name |
1-(5-bromopentyl)indole |
InChI |
InChI=1S/C13H16BrN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 |
InChI Key |
BWPIYSDFLPTJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCBr |
Origin of Product |
United States |
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